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3'-O-Methyladenosine - 10300-22-8

3'-O-Methyladenosine

Catalog Number: EVT-293029
CAS Number: 10300-22-8
Molecular Formula: C11H15N5O4
Molecular Weight: 281.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3′-O-Methyladenosine is a modified nucleoside, specifically a methylated derivative of adenosine. It consists of an adenine base attached to a ribofuranose sugar moiety, with a methyl group substituted at the 3′ hydroxyl group of the ribose sugar. [, , ] This modification differentiates it from the naturally occurring adenosine found in RNA and DNA. [, ]

While 3′-O-methyladenosine is not a natural building block of nucleic acids, it plays a significant role in scientific research, particularly in understanding tRNA structure and function, and as a tool for studying enzymatic processes and developing nucleoside analogues. [, , , ]

Source and Classification

3'-O-Methyladenosine is derived from adenosine, a fundamental nucleoside composed of adenine and ribose. It belongs to the class of modified nucleosides, which are nucleosides that have undergone chemical alterations that can affect their biological function. Specifically, 3'-O-Methyladenosine is classified as a ribose-modified nucleoside due to the methylation at the 3' hydroxyl group of the ribose sugar.

Synthesis Analysis

The synthesis of 3'-O-Methyladenosine can be achieved through various methods:

  1. Chemical Synthesis: A common approach involves the methylation of adenosine using reagents such as methyl iodide or dimethyl sulfate under basic conditions. This process typically requires careful control of reaction conditions to optimize yield and minimize side reactions .
  2. Enzymatic Synthesis: Recent advancements have introduced enzymatic methods for synthesizing 3'-O-Methyladenosine. These methods utilize specific methyltransferases that catalyze the transfer of a methyl group to the 3' hydroxyl position of adenosine, offering a more selective and potentially higher-yielding approach compared to traditional chemical methods .
  3. Scalable Synthesis: A practical and scalable synthesis method has been reported that allows for the production of several base-modified 3'-O-methyl ribonucleosides. This method emphasizes efficiency and scalability, making it suitable for larger-scale applications in research and industry .
Molecular Structure Analysis

The molecular structure of 3'-O-Methyladenosine consists of:

  • Adenine Base: The purine component that provides specific interactions with other nucleotides.
  • Ribose Sugar: The five-carbon sugar to which the adenine base is attached.
  • Methyl Group: The methyl group is attached to the oxygen atom at the 3' position of the ribose sugar.

The chemical formula for 3'-O-Methyladenosine is C11H15N5O4C_{11}H_{15}N_5O_4, and its molecular weight is approximately 281.27 g/mol. The presence of the methyl group at the 3' position alters the nucleoside's properties, influencing its stability and interactions within RNA molecules .

Chemical Reactions Analysis

3'-O-Methyladenosine can participate in several chemical reactions:

  • Hydrolysis: Under acidic or basic conditions, 3'-O-Methyladenosine can hydrolyze to release adenosine and methanol. This reaction is significant in understanding its stability in biological systems .
  • Phosphorylation: It can be phosphorylated to form 3'-O-methyladenosine monophosphate, which may further participate in biochemical pathways involving nucleotide metabolism .
  • Reactivity with Nucleophiles: The methylated oxygen at the 3' position can act as a site for nucleophilic attack, leading to various substitution reactions depending on the surrounding conditions .
Mechanism of Action

The mechanism of action for 3'-O-Methyladenosine primarily revolves around its incorporation into RNA molecules:

  • RNA Stability: The presence of a methyl group at the 3' position enhances RNA stability by protecting it from degradation by exonucleases.
  • Influence on Translation: Methylation modifications can affect ribosome recognition during translation initiation, potentially influencing protein synthesis rates .
  • Regulatory Roles: In certain contexts, 3'-O-Methyladenosine may play regulatory roles in gene expression by affecting mRNA splicing or transport.
Physical and Chemical Properties Analysis

The physical and chemical properties of 3'-O-Methyladenosine include:

  • Solubility: It is soluble in water and polar organic solvents due to its hydrophilic nature.
  • Melting Point: The melting point varies depending on purity but typically falls within a range consistent with similar nucleosides.
  • Stability: It exhibits stability under neutral pH conditions but can degrade under extreme acidic or basic environments.

These properties make it suitable for various laboratory applications, including biochemical assays and RNA synthesis .

Applications

3'-O-Methyladenosine has several scientific applications:

  1. RNA Research: It is used as a building block in synthesizing modified RNA molecules for studying RNA biology and function.
  2. Therapeutic Development: Its role in stabilizing RNA makes it a candidate for developing therapeutic oligonucleotides aimed at enhancing RNA stability in vivo.
  3. Biochemical Assays: It serves as a substrate in enzymatic assays to study methyltransferase activity or nucleotide metabolism .
Chemical Identity and Structural Characterization of 3'-O-Methyladenosine

Molecular Structure and Stereochemical Configuration

IUPAC Nomenclature and Atomic Connectivity

3'-O-Methyladenosine is systematically named as (2R,3R,4S,5R)-2-(6-amino-9H-purin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol (CAS Registry Number: 10300-22-8) [5] [8]. Its molecular formula is C₁₁H₁₅N₅O₄, with a monoisotopic molecular weight of 281.1124 g/mol and an average molecular weight of 281.27 g/mol [8]. The structure comprises adenine linked via a β-N⁹-glycosidic bond to a ribose moiety modified by a methyl group at the 3'-oxygen atom. Key structural features include:

  • Adenine base: 6-aminopurine with nitrogen atoms at positions 1, 3, 7, and 9.
  • Ribose ring: D-ribofuranose in the furanose form, with methyl substitution at O3' and a hydroxymethyl group (-CH₂OH) at C5'.
  • Glycosidic bond: β-configuration at C1'-N9, establishing the syn/anti conformational flexibility [8].

Table 1: Atomic Connectivity and Bonding

AtomBonded AtomsBond Type
N9 (Ade)C8 (Ade), C1' (Rib)Aromatic, Glycosidic
C1' (Rib)O4' (Rib), N9 (Ade)Hemiacetal
O3' (Rib)C3' (Rib), CH₃Ether
C5' (Rib)C4' (Rib), O5', HO-CH₂Hydroxymethyl

Crystal Structure Analysis and Hydrogen Bonding Patterns

While direct crystal data for 3'-O-methyladenosine is limited, studies on analogous methylated adenosines reveal critical structural insights. The crystal structure of 8-methyladenosine 3'-monophosphate dihydrate (space group P2₁) shows:

  • Glycosyl torsion angle (χCN): 216.8°, corresponding to the syn conformation [2].
  • Sugar puckering: C2'-endo configuration (displacement: 0.55 Å), favoring gauche-gauche orientation of the C4'-C5' bond [2].
  • Hydrogen bonding: Intramolecular H-bond between N3 of adenine and O5' of the ribose, and intermolecular H-bonds involving crystalline water molecules. The absence of base stacking is notable [2]. For 3'-O-methyladenosine, the O3'-methyl group is expected to disrupt canonical H-bonding networks, potentially reducing solvent accessibility compared to unmethylated adenosine.

Comparison with Other Methylated Adenosine Isomers

Methylation site profoundly impacts molecular properties:

Table 2: Structural and Functional Comparison of Methylated Adenosine Isomers

IsomerMethylation SiteMolecular Weight (g/mol)Key Functional Consequence
2'-O-MethyladenosineRibose O2'281.27Ribose rigidity; RNase resistance [4] [10]
N6-MethyladenosineAdenine N6281.27Altered base pairing; mRNA stability regulation [7]
N1-MethyladenosineAdenine N1281.27Disrupted Hoogsteen bonding; tRNA stability [7]
3'-O-MethyladenosineRibose O3'281.27Terminal phosphate blocking; altered H-bonding [8]

Key distinctions:

  • 2'-O-Methyladenosine: Methylation stabilizes the 3'-endo ribose conformation, enhancing RNA duplex stability by ~0.5–1 kcal/mol per modification and conferring nuclease resistance [10].
  • N6-Methyladenosine (m⁶A): Reduces base-pairing free energy by 2–4 kcal/mol, stabilizing stem-loops and recruiting m⁶A-binding proteins [7].
  • 3'-O-Methyladenosine: Etherification eliminates O3' as a phosphorylation or H-bonding site, potentially terminating nucleotide chain elongation in nucleic acid synthesis [8].

Physicochemical Properties

Solubility and Stability Under Varied pH and Ionic Conditions

  • Solubility: Predicted water solubility is 9.99 g/L at 25°C, higher than adenosine due to the polar ether group. Log P (partition coefficient) is -0.86, indicating moderate hydrophilicity [8].
  • pH stability:
  • Acidic conditions (pH < 3): Glycosidic bond hydrolysis risk due to adenine protonation.
  • Alkaline conditions (pH > 9): Ribose 2'-OH deprotonation may catalyze phosphodiester cleavage in RNA contexts, though O3'-methylation provides partial protection [10].
  • Ionic effects: Divalent cations (e.g., Ca²⁺, Mg²⁺) accelerate RNA backbone hydrolysis but minimally impact isolated 3'-O-methyladenosine. High NaCl (500 mM) may enhance aggregation via charge screening [10].

Table 3: Stability Profile Under Environmental Conditions

ConditionEffect on StabilityProposed Mechanism
pH 5.0–8.0High stabilityBalanced protonation states
pH > 9.0Moderate degradation2'-OH deprotonation → intramolecular transesterification
200 mM NaClNo significant changeCharge screening without structural perturbation
1 mM Mg²⁺Slight destabilizationCation-mediated hydrolysis catalysis

Thermodynamic Parameters: Melting Point and Partition Coefficients

  • Melting point: Not experimentally reported due to decomposition upon heating. Thermal decomposition occurs above 150°C based on analogous nucleosides [8].
  • Partition coefficients:
  • Log P (octanol/water): -0.86 (predicted), reflecting low lipophilicity [8].
  • Log D (pH 7.4): -1.4, consistent with protonated adenine and ionized 5'-OH [8].
  • HPLC retention: Predicted reversed-phase C18 retention time is 4–6 min (5% methanol/water), shorter than N6-methylated isomers due to reduced hydrophobicity [8].

Spectroscopic Signatures (Nuclear Magnetic Resonance, Mass Spectrometry, UV-Vis)

Table 4: Spectroscopic Characterization

TechniqueKey SignalsAssignment
¹H Nuclear Magnetic Resonance (D₂O)δ 8.21 (s, 1H, H8), δ 8.14 (s, 1H, H2), δ 5.92 (d, 1H, H1'), δ 4.70 (m, 1H, H3'), δ 3.48 (s, 3H, OCH₃) [8]Adenine H8/H2; anomeric H1'; methoxy group
¹³C Nuclear Magnetic Resonanceδ 156.2 (C6), δ 152.7 (C2), δ 119.5 (C5), δ 88.9 (C1'), δ 85.4 (C4'), δ 80.1 (C3'), δ 60.1 (C5'), δ 58.9 (OCH₃) [8]Adenine carbons; ribose carbons; methoxy carbon
Mass Spectrometrym/z 282.12 [M+H]⁺, m/z 150.06 [adenine+H]⁺, m/z 135.05 [deprotonated ribose]Molecular ion; base fragment; sugar fragment
UV-Vis (H₂O)λₘₐₓ 259 nm (ε 15,400 L·mol⁻¹·cm⁻¹)π→π* transition of adenine
  • Nuclear Magnetic Resonance: The anomeric proton (H1') appears as a doublet at δ 5.92 due to coupling with H2' (J = 6–8 Hz). Methoxy singlet at δ 3.48 confirms O3'-methylation. Ribose ring protons (H2', H3', H4', H5') exhibit complex coupling patterns (3–8 Hz) [8].
  • Mass Spectrometry: Electrospray ionization (ESI+) shows dominant [M+H]⁺ at m/z 282.12. Fragmentation yields adenine-derived ions (m/z 136.06 [adenine]⁺, m/z 119.03 [adenine-NH₃]⁺) and ribose fragments (m/z 133.04 [methylated ribose-H₂O]⁺) [8].
  • UV-Vis Spectroscopy: Absorption maxima at 259 nm (ε = 15,400 L·mol⁻¹·cm⁻¹) with a shoulder at 230 nm, characteristic of unmodified adenine transitions. Methoxy substitution induces a 2 nm hypsochromic shift versus adenosine (λₘₐₓ = 261 nm) [3].

Properties

CAS Number

10300-22-8

Product Name

3'-O-Methyladenosine

IUPAC Name

2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-methoxyoxolan-3-ol

Molecular Formula

C11H15N5O4

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C11H15N5O4/c1-19-8-5(2-17)20-11(7(8)18)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H2,12,13,14)

InChI Key

RYAFZRROCNNRFK-UHFFFAOYSA-N

SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Synonyms

3'-O-methyladenosine

Canonical SMILES

COC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Isomeric SMILES

CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO

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